(3,5-dimethyl-4-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazol-1-yl)(3-nitrophenyl)methanone
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Overview
Description
1-{[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group is introduced via a Friedel-Crafts acylation reaction, where the pyrazole is reacted with 3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride, typically in the presence of a base like pyridine.
Formation of the Piperidine Ring: The final step involves the formation of the piperidine ring, which can be achieved through a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazoles.
Scientific Research Applications
1-{[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-{[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in electron transfer reactions, while the sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The pyrazole ring provides structural stability and contributes to the overall bioactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazole: Shares the pyrazole and nitrobenzoyl groups but lacks the sulfonyl and piperidine moieties.
1-(3-nitrobenzoyl)-3,5-dimethylpyrazole: Similar structure but different substitution pattern.
4-methylpiperidine derivatives: Compounds with similar piperidine rings but different substituents.
Uniqueness
1-{[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine is unique due to the combination of its structural features, which confer specific chemical reactivity and potential bioactivity. The presence of both the sulfonyl and piperidine groups distinguishes it from other pyrazole derivatives, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C18H22N4O5S |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
[3,5-dimethyl-4-(4-methylpiperidin-1-yl)sulfonylpyrazol-1-yl]-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C18H22N4O5S/c1-12-7-9-20(10-8-12)28(26,27)17-13(2)19-21(14(17)3)18(23)15-5-4-6-16(11-15)22(24)25/h4-6,11-12H,7-10H2,1-3H3 |
InChI Key |
YCBTYSZPPIFUJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(N(N=C2C)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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